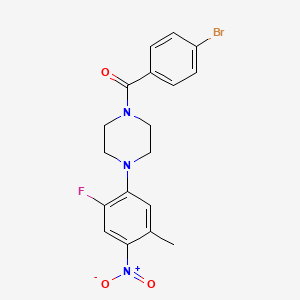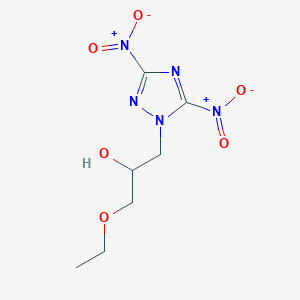![molecular formula C17H15ClN2O3 B5003592 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003592.png)
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CP-4, is a synthetic compound that belongs to the class of pyrrolidinedione derivatives. CP-4 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9), and phosphodiesterase-4 (PDE-4). This compound also modulates the activity of various transcription factors such as NF-κB and STAT3. In addition, this compound has been shown to induce apoptosis and inhibit angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is stable under various conditions and can be stored for long periods of time. However, this compound also has some limitations for lab experiments. This compound is not water-soluble and requires organic solvents for dissolution. This compound is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the research on 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. In cancer research, this compound can be studied for its potential use in combination therapy with other anticancer drugs. In inflammation research, this compound can be studied for its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, this compound can be studied for its potential use in treating Alzheimer's disease and Parkinson's disease. Furthermore, the structure-activity relationship of this compound can be studied to develop more potent and selective derivatives.
合成法
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized by reacting 4-chloroaniline with 4-methoxyphenylacetic acid, followed by cyclization with maleic anhydride. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB pathway. In neurological disorders, this compound has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
3-(4-chloroanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-14-8-6-13(7-9-14)20-16(21)10-15(17(20)22)19-12-4-2-11(18)3-5-12/h2-9,15,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDNAYUDLDPZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-bromophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5003516.png)

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003536.png)
![(4-chlorobenzyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5003540.png)
![3-methoxy-2-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5003542.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B5003555.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![2-[(4-nitrobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5003569.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003578.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5003582.png)

![2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5003606.png)
![3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5003607.png)